

# Technical Monograph: 5-Methylbarbituric Acid

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## Compound of Interest

Compound Name: 5-Methylbarbituric acid

CAS No.: 2417-22-3

Cat. No.: B1213578

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## Physicochemical Architecture, Synthetic Protocols, and Reactivity Profile

### Executive Summary

**5-Methylbarbituric acid** (CAS 2417-22-3), also identified as 6-hydroxythymine, represents a critical pyrimidine scaffold in both synthetic medicinal chemistry and oxidative biology. Unlike its pharmacologically active 5,5-disubstituted barbiturate analogs (e.g., phenobarbital), **5-methylbarbituric acid** retains a reactive proton at the C5 position. This structural feature confers significant acidity and nucleophilicity, making it a versatile intermediate for Knoevenagel condensations and a stable marker for thymine oxidation in DNA damage studies. This guide provides a rigorous analysis of its chemical properties, validated synthesis protocols, and mechanistic reactivity.

## Molecular Architecture & Physicochemical Profile[1]

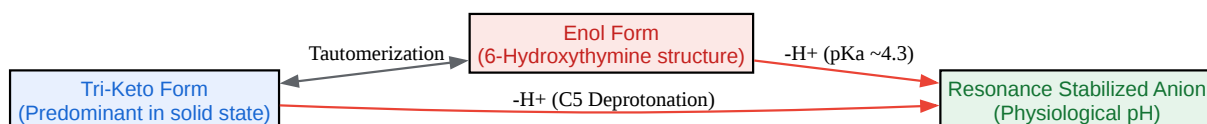
The chemical behavior of **5-methylbarbituric acid** is dictated by the electronic environment of the pyrimidine trione ring. The presence of the electron-donating methyl group at C5 slightly modulates the acidity of the remaining C5-proton compared to the parent barbituric acid.

## Key Physicochemical Properties[2][3][4]

Property	Value / Description
IUPAC Name	5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS Registry Number	2417-22-3
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	142.11 g/mol
Appearance	White to off-white crystalline solid
Melting Point	202–203 °C (dec.) <sup>[1][2][3][4]</sup>
Acidity (pKa)	~4.0 – 4.4 (C5-H acidity)
Solubility	Soluble in hot water, ethanol, alkalis; sparingly soluble in cold water.
Biological Synonym	6-Hydroxythymine (Oxidative metabolite of thymine)

## Tautomeric Equilibrium

In solution, **5-methylbarbituric acid** exists in a dynamic equilibrium between the tri-keto form and various enolic tautomers. The acidity of the compound is driven by the resonance stabilization of the resultant carbanion (barbiturate anion) upon deprotonation at C5.



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Figure 1: Tautomeric equilibrium and ionization pathways of **5-methylbarbituric acid**.

## Synthetic Protocol: Condensation Route

The most robust synthetic route involves the condensation of diethyl methylmalonate with urea. This method ensures high regioselectivity and yield compared to direct methylation of barbituric acid, which often results in N-methylation byproducts.

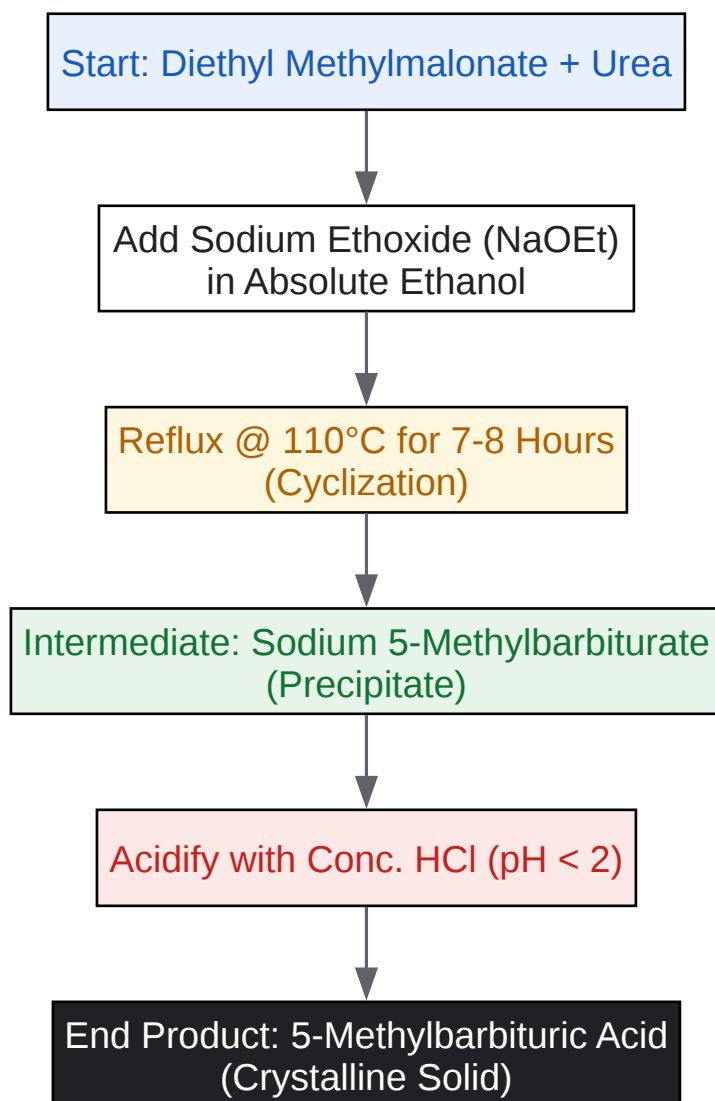
## Reagents & Materials

- Diethyl methylmalonate: 17.4 g (0.1 mol)
- Urea: 7.2 g (0.12 mol, dry)
- Sodium Ethoxide (NaOEt): Prepared in situ (2.5 g Na metal in 60 mL absolute ethanol)
- Solvent: Absolute Ethanol (anhydrous)
- Acid: Conc. HCl (for precipitation)

## Step-by-Step Methodology

- Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.5 g of clean sodium metal in 60 mL of absolute ethanol. Caution: Exothermic reaction; generate H<sub>2</sub> gas.
- Condensation: Once the sodium is fully dissolved, add 7.2 g of dry urea followed by 17.4 g of diethyl methylmalonate.
- Reflux: Heat the mixture to reflux (oil bath at ~110 °C) for 7–8 hours. A white solid (sodium salt of **5-methylbarbituric acid**) will precipitate during the reaction.
- Work-up:
  - Add 50 mL of hot water (50 °C) to the reaction mixture to dissolve the sodium salt.
  - Acidify the solution carefully with concentrated HCl until pH < 2. This protonates the salt, causing the free acid to precipitate.
  - Cool the mixture in an ice bath for 2 hours to maximize crystallization.

- Purification: Filter the precipitate using a Büchner funnel. Wash with 20 mL of cold water to remove inorganic salts. Recrystallize from boiling water to obtain pure white crystals.
- Validation: Verify purity via Melting Point (202–203 °C) and <sup>1</sup>H-NMR (D<sub>2</sub>O/DMSO-d<sub>6</sub>).



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Figure 2: Synthetic workflow for the production of **5-methylbarbituric acid**.<sup>[5]</sup>

## Reactivity & Applications

### C5-Position Reactivity (Knoevenagel Condensation)

Unlike 5,5-disubstituted barbiturates, **5-methylbarbituric acid** retains one acidic proton at the C5 position. This makes it an active methylene compound capable of undergoing Knoevenagel condensation with aromatic aldehydes.

- Mechanism: The C5-anion attacks the carbonyl carbon of an aldehyde, followed by dehydration.
- Application: Synthesis of 5-arylidene-**5-methylbarbituric acid** derivatives, which are explored as potential antimicrobial and anticancer agents.

## Biological Relevance: Oxidative Stress Marker

In biological systems, **5-methylbarbituric acid** is identified as 6-hydroxythymine. It is a major stable product of thymine oxidation caused by ionizing radiation or reactive oxygen species (ROS).

- Pathway: Hydroxyl radical attack on the thymine ring leads to transient radicals, which eventually stabilize as **5-methylbarbituric acid**.
- Significance: Detection of this compound in urine or DNA hydrolysates serves as a biomarker for oxidative DNA damage.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232791, **5-Methylbarbituric acid**. Retrieved from [\[Link\]](#)<sup>[4]</sup>
- Organic Syntheses (1938). Barbituric Acid Synthesis Protocol (Analogous Method). Org. [\[1\]](#)<sup>[6]</sup> Synth. 18, 8. Retrieved from [\[Link\]](#)
- CAS Common Chemistry. **5-Methylbarbituric acid** (CAS 2417-22-3) Details. Retrieved from [\[Link\]](#)<sup>[2]</sup>
- Teebor, G. W., et al. (1984). Oxidative DNA Damage: Formation of 6-Hydroxythymine. Proceedings of the National Academy of Sciences. (Contextual grounding for biological relevance).

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